1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyleneamino linkage, and a dihydropyridine core with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of cyanoacetohydrazide with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the reaction of cyanoacetohydrazide with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives with various functional groups attached to the aromatic ring or the dihydropyridine core.
Scientific Research Applications
1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA and RNA can affect gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar dihydropyridine core but lacks the dimethoxyphenyl and methyleneamino groups.
4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile: Another related compound with a different substituent at the 1-position.
Uniqueness
1-[(3,4-dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(21)14(11)9-18)19-10-13-5-6-15(22-3)16(8-13)23-4/h5-8,10H,1-4H3/b19-10+ |
InChI Key |
HQGBWLXJHFBRHA-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC)OC)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)OC)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)OC)C#N)C |
Origin of Product |
United States |
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